2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride
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Overview
Description
2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the piperazine ring. The reaction conditions often require specific catalysts and solvents to ensure the incorporation of deuterium and the desired structural configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to achieve high yields and purity. The use of deuterated reagents and optimized reaction conditions is crucial to maintain the integrity of the deuterium atoms in the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability, reactivity, and interaction with enzymes and receptors. This can lead to altered metabolic pathways and enhanced therapeutic effects compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent used in organic synthesis with similar structural features but lacking deuterium atoms.
Tetrahydrofuran: Another solvent with similar applications but different chemical properties due to the absence of deuterium.
Uniqueness
2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride is unique due to its deuterium content, which provides enhanced stability and distinct chemical properties. This makes it valuable for specific research applications where isotopic labeling is required.
Properties
Molecular Formula |
C18H27ClN2O |
---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/i1D3,3D2,8D2; |
InChI Key |
GPYVJSNBBPAWLD-YCWRBVNPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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